(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Coupling with Nitrophenyl Group: The chromenyl intermediate is then coupled with a nitrophenyl-substituted propenamide through a condensation reaction. This step often requires the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis methods to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: The compound can participate in substitution reactions, where functional groups on the chromenyl or nitrophenyl moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amino derivatives, and substitution can result in various functionalized chromene derivatives.
Scientific Research Applications
(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing more complex molecules.
Biology: Researchers investigate its biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The nitrophenyl group may also contribute to the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-chromen-3-yl)-N-(4-nitrophenyl)prop-2-enamide: Similar structure but with a different position of the nitro group.
(2E)-3-(2H-chromen-3-yl)-N-(3-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide is unique due to the specific positioning of the nitrophenyl group and the chromenyl moiety
Properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-18(19-15-5-3-6-16(11-15)20(22)23)9-8-13-10-14-4-1-2-7-17(14)24-12-13/h1-11H,12H2,(H,19,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVOPDYUCRSKNU-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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